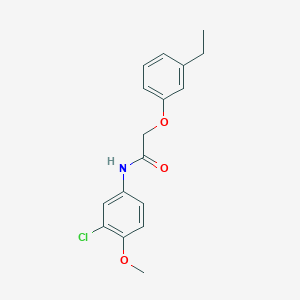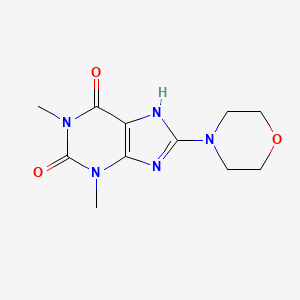![molecular formula C17H18N2O4 B5690849 N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide, also known as Furanone C-30, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 is not fully understood, but it is believed to involve the inhibition of enzymes and signaling pathways. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has been reported to inhibit the activity of quorum sensing enzymes, such as acyl-homoserine lactone synthase and LuxS. Quorum sensing is a process by which bacteria communicate with each other and regulate gene expression. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has also been shown to inhibit the activation of NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has been shown to have various biochemical and physiological effects, including antibacterial, antifungal, and antitumor activities. It has also been reported to induce apoptosis in cancer cells and inhibit tumor growth. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has been shown to inhibit the growth of plant pathogens and spoilage bacteria and fungi. However, the exact biochemical and physiological effects of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 are still under investigation.
Advantages and Limitations for Lab Experiments
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 can be synthesized using different methods, and its yield can be optimized. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 is stable under different conditions and can be stored for a long time. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has low toxicity, which makes it suitable for in vitro and in vivo experiments. However, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has some limitations, including its solubility and specificity. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 is not very soluble in water, which limits its use in aqueous systems. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 also lacks specificity, which makes it difficult to target specific enzymes or signaling pathways.
Future Directions
There are several future directions for the research on N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30. One direction is to investigate the mechanism of action of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 in more detail. The exact targets of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 and its effects on different signaling pathways need to be elucidated. Another direction is to optimize the synthesis method of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 and improve its yield. The development of new synthetic methods for N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 could also lead to the discovery of new analogs with improved properties. Another direction is to explore the potential applications of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 in different fields, such as medicine, agriculture, and food industry. The antibacterial, antifungal, and antitumor activities of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 could be further investigated, and its potential use as a food preservative or plant protection agent could be explored.
Synthesis Methods
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 can be synthesized using different methods, including a one-pot reaction, a three-step synthesis, and a two-step synthesis. The one-pot reaction involves the condensation of 2-furylcarbinol with piperidine-1-carboxylic acid, followed by the reaction with furan-2-carbaldehyde. The three-step synthesis involves the condensation of 2-furylcarbinol with piperidine-1-carboxylic acid, followed by the reaction with phthalic anhydride and furan-2-carbaldehyde. The two-step synthesis involves the reaction of 2-furylcarbinol with piperidine-1-carboxylic acid, followed by the reaction with furan-2-carbaldehyde. The yield of N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 using these methods varies from 30% to 60%.
Scientific Research Applications
N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has potential applications in various fields, including medicine, agriculture, and food industry. In medicine, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has been shown to have antibacterial, antifungal, and antitumor activities. It has been reported to inhibit the growth of Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In agriculture, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has been reported to have antifungal activity against plant pathogens, such as Fusarium oxysporum and Botrytis cinerea. In the food industry, N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide C-30 has been shown to inhibit the growth of spoilage bacteria and fungi, such as Bacillus cereus and Penicillium expansum.
properties
IUPAC Name |
N-[(E)-1-(furan-2-yl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-16(15-7-5-11-23-15)18-14(12-13-6-4-10-22-13)17(21)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,18,20)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIAASHQBLIXSS-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6085130 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3,3-diphenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5690767.png)
![4-[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5690770.png)
![methyl 5-{[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5690775.png)
![ethyl 4,5-dimethyl-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B5690792.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[2-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5690800.png)
![1-[3-(phenylethynyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5690807.png)
![9-(5-isoxazolylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690819.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)
![(3aR*,9bR*)-2-(2-methyl-2-morpholin-4-ylpropanoyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5690867.png)